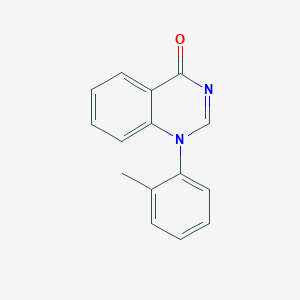

1-(o-Tolyl)quinazolin-4(1H)-one

描述

Significance of the Quinazolinone Scaffold in Contemporary Drug Discovery and Medicinal Chemistry

The quinazolinone scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring and a pyrimidine (B1678525) ring, represents a cornerstone in the field of medicinal chemistry. nih.gov Its structural versatility and ability to interact with a wide array of biological targets have established it as a "privileged scaffold" in drug discovery. researchgate.net This unique framework allows for extensive chemical modifications at various positions, enabling medicinal chemists to fine-tune the pharmacological properties of its derivatives. ijpsjournal.com Consequently, quinazolinone-based compounds exhibit a broad spectrum of biological activities, making them valuable candidates for the development of new therapeutic agents. mdpi.comnih.gov

The significance of the quinazolinone nucleus is underscored by its presence in numerous clinically approved drugs and a vast number of compounds currently under investigation. nih.gov These derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, antiviral, and antihypertensive agents, among others. ijpsjournal.cominlibrary.uznih.gov The stability of the quinazolinone ring to metabolic degradation, coupled with its capacity for diverse substitutions, contributes to its appeal in the design of novel drugs with improved potency and selectivity. researchgate.net The ongoing exploration of quinazoline (B50416) and quinazolinone derivatives continues to yield promising lead compounds for a variety of diseases, highlighting their enduring importance in modern medicinal chemistry. rsc.org

Overview of Quinazolinone Isomeric Forms: Focus on Quinazolin-4(1H)-ones and Related Analogues

Quinazolinone is a heterocyclic compound characterized by a quinazoline core with a carbonyl group in the nitrogen-containing ring. wikipedia.org This structure gives rise to two primary isomeric forms: 2-quinazolinone and 4-quinazolinone, with the latter being the more prevalent and extensively studied isomer in medicinal chemistry. wikipedia.org

The 4-quinazolinone isomer can exist in different tautomeric forms, with the quinazolin-4(3H)-one and quinazolin-4(1H)-one being of particular interest. The position of the hydrogen atom on the nitrogen atom of the pyrimidine ring defines these tautomers and influences their chemical reactivity and biological activity. wikipedia.orgnist.gov Further classification of quinazolinones is based on the substitution patterns on the heterocyclic and benzene rings. nih.gov Common derivatives include 2-substituted, 3-substituted, and 2,3-disubstituted-4(3H)-quinazolinones. nih.gov

Another important class of related analogues is the 2,3-dihydroquinazolin-4(1H)-ones (DHQs). rsc.org These compounds, where the C2-N3 double bond of the quinazolinone ring is reduced, serve as crucial intermediates in the synthesis of various biologically active quinazolinone derivatives. rsc.org The diverse isomeric and analogue forms of the quinazolinone scaffold provide a rich chemical space for the design and development of novel therapeutic agents.

Contextualization of 1-(o-Tolyl)quinazolin-4(1H)-one within the Broader Quinazolinone Chemical Space

This compound belongs to the family of 1-substituted-4(1H)-quinazolinones. The presence of the o-tolyl group at the N-1 position of the quinazolinone core is a key structural feature that influences its physicochemical and biological properties. The tolyl group, a methyl-substituted phenyl ring, introduces steric and electronic effects that can modulate the compound's interaction with biological targets.

While a vast body of research exists on quinazolinone derivatives, specific studies focusing solely on this compound are less common in publicly available literature. However, the broader class of 1-substituted quinazolinones has been investigated for various therapeutic applications. For instance, studies on related 1-phenyl and 1-isopropyl-2-phenyl-4(1H)-quinazolinones have demonstrated anti-inflammatory activity. nih.gov The introduction of a substituent at the N-1 position, as seen in this compound, is a common strategy in medicinal chemistry to explore structure-activity relationships and optimize the pharmacological profile of the quinazolinone scaffold. The specific placement of the methyl group on the ortho position of the phenyl ring in this compound can influence the molecule's conformation and its ability to fit into the binding pocket of a target protein. Further research on this specific compound is necessary to fully elucidate its pharmacological potential and its place within the vast and diverse chemical space of quinazolinone derivatives.

Structure

3D Structure

属性

CAS 编号 |

90071-27-5 |

|---|---|

分子式 |

C15H12N2O |

分子量 |

236.27 g/mol |

IUPAC 名称 |

1-(2-methylphenyl)quinazolin-4-one |

InChI |

InChI=1S/C15H12N2O/c1-11-6-2-4-8-13(11)17-10-16-15(18)12-7-3-5-9-14(12)17/h2-10H,1H3 |

InChI 键 |

KPSVFPFPMXPPNY-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1N2C=NC(=O)C3=CC=CC=C32 |

规范 SMILES |

CC1=CC=CC=C1N2C=NC(=O)C3=CC=CC=C32 |

产品来源 |

United States |

Biological Evaluation and Pharmacological Profiles of 1 O Tolyl Quinazolin 4 1h One and Structural Analogues

Anticancer and Cytotoxic Activity Assessment

Quinazolinone derivatives have been extensively investigated for their potential as anticancer agents, demonstrating efficacy against various cancer types, including breast, lung, and pancreatic cancers. nih.gov The substitution pattern on the quinazoline (B50416) ring, particularly at positions 2, 6, and 8, has been shown to be crucial for their pharmacological activity. nih.gov

In Vitro Cellular Proliferation Inhibition Studies against Various Cancer Cell Lines

A number of studies have demonstrated the cytotoxic effects of quinazolinone derivatives against a panel of human cancer cell lines. For instance, a series of 2,3-dihydroquinazolin-4(1H)-ones were screened against ten cancer cell lines, including those from colon (HT29), glioblastoma (U87, SJ-G2), breast (MCF-7), ovarian (A2780), lung (H460), skin (A431), prostate (Du145), neuroblastoma (BE2-C), and pancreas (MIA). nih.gov The tolyl analogue, specifically, showed a growth inhibition (GI50) value of 4.0 μM against the MCF-7 breast cancer cell line. nih.gov

Further studies on other quinazolinone derivatives have highlighted their potent cytotoxic activities. For example, compounds with a 2-imino-(1H-indol)-4-oxoquinazolin structure exhibited high cytotoxicity against the HepG2 human liver cancer cell line, with a 99.3% inhibition percentage. researchgate.net Another derivative, a (2,5-dimethoxyphenyl)-4-oxoquinazolin, showed dual inhibitory potency against both HepG2 and MCF-7 cell lines. researchgate.net

In the context of leukemia, certain quinazoline-sulfonamide derivatives have shown promising cytotoxic activity against Jurkat and THP-1 leukemia cell lines, with IC50 values in the low micromolar range. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Quinazolinone Analogues

| Compound/Analogue | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 1-(o-Tolyl)quinazolin-4(1H)-one analogue | MCF-7 (Breast) | GI50 = 4.0 μM | nih.gov |

| 2-Imino-(1H-indol)-4-oxoquinazolin derivative | HepG2 (Liver) | 99.3% inhibition | researchgate.net |

| (2,5-Dimethoxyphenyl)-4-oxoquinazolin derivative | HepG2 (Liver), MCF-7 (Breast) | Dual inhibition | researchgate.net |

| Quinazoline-sulfonamide derivative 4d | Jurkat, THP-1 (Leukemia) | IC50 = 4.2, 4.6 μM | nih.gov |

Mechanistic Investigations into Apoptosis Induction and Cell Cycle Modulation

The anticancer effects of quinazolinone derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and modulate the cell cycle. One study revealed that a novel quinazolinone derivative, 2,3-dihydro-2-(quinoline-5-yl) quinazolin-4(1H)-one, induces cytochrome c-dependent apoptosis and autophagy in human leukemia MOLT-4 cells. nih.gov The induction of apoptosis was confirmed by various assays, including cellular and nuclear microscopy, annexin-V assay, and analysis of mitochondrial membrane potential and key protein expression. nih.gov

Furthermore, some quinazoline derivatives have been found to cause cell cycle arrest. For example, treatment of THP-1 leukemia cells with a specific quinazoline-sulfonamide derivative led to an increase in the cell population at the G2/M phase of the cell cycle. nih.gov This finding is consistent with other research showing that quinazoline derivatives can induce a G2/M cell cycle arrest in lung cancer cells. nih.gov Another potent quinazolin-4(3H)-one analogue was found to arrest the cell cycle at the G1 phase in HCT-116 cells and induce significant total apoptosis. nih.gov

The mechanism of action for some of these compounds involves the inhibition of key cellular targets. For instance, certain 2,3-dihydroquinazolin-4(1H)-one analogues have been shown to inhibit tubulin polymerization, a critical process for cell division. nih.gov Molecular modeling studies suggest that these compounds bind to the colchicine (B1669291) binding pocket of tubulin. nih.gov Other quinazolinone derivatives have been identified as inhibitors of the hypoxia-inducible factor-1α (HIF-1α) transcriptional factor, which is often upregulated in cancer cells. nih.gov

Antimicrobial Activity Spectrum

Quinazolinone derivatives have also demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Several studies have reported the antibacterial activity of quinazolinone derivatives against both Gram-positive and Gram-negative bacteria. A series of novel quinazoline-2,4(1H,3H)-dione derivatives were evaluated for their antimicrobial activities, with some compounds showing a broad bioactive spectrum. nih.gov One particular compound with triazole moieties at the 1- and 3-positions of the quinazoline-2,4-dione backbone exhibited moderate activity against Staphylococcus aureus and specific activity against Escherichia coli. nih.gov

In another study, newly synthesized quinazolinone compounds were tested against multi-drug resistant bacteria. nih.gov While the quinazolinone derivatives alone did not show significant bactericidal effects, their conjugation with silver nanoparticles enhanced their antibacterial activity against Escherichia coli K1, Streptococcus pyogenes, Klebsiella pneumoniae, Bacillus cereus, and Pseudomonas aeruginosa. nih.gov Other research has also highlighted the effectiveness of certain quinazolinone derivatives against Pseudomonas aeruginosa. jopcr.com

Antifungal Properties against Pathogenic Fungi

Quinazolinone derivatives have shown promise as antifungal agents against various pathogenic fungi. A series of 3-alkylquinazolin-4-one derivatives were synthesized and evaluated for their antifungal activities against phytopathogenic fungi. nih.gov Several of these compounds exhibited good activity against Gibberella zeae, Fusarium oxysporum, and Valsa mali. nih.gov

Another study investigated the antifungal activity of quinazolin-4-(3H)-one derivatives against tree plant fungi, including Fusarium oxysporum f. sp. albedinis, Fusarium oxysporum f. sp. canariensis, and Verticillium dahliae. researchgate.net The results indicated that several of the synthesized compounds displayed good antifungal activity. researchgate.net The antifungal activity of these compounds is often compared to standard antifungal agents like hymexazol. nih.gov

Antiviral Activity, Including Specific Viral Protease Inhibition (e.g., SARS-CoV-2 Mpro)

The quinazoline scaffold has been identified as a privileged structure for the development of antiviral agents. Notably, quinazolin-4-one derivatives have been explored as non-covalent inhibitors of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.govnih.gov Mpro is a validated and effective drug target for anti-COVID-19 therapies. nih.govnih.gov

Through a scaffold hopping strategy based on the natural product baicalein, researchers have identified a series of quinazolin-4-one-based inhibitors of SARS-CoV-2 Mpro. nih.gov One particular compound, C7, demonstrated superior inhibitory activity against SARS-CoV-2 Mpro compared to baicalein, with an IC50 value of 0.085 µM. nih.govnih.gov This compound also effectively inhibited viral replication in SARS-CoV-2-infected Vero E6 cells. nih.gov X-ray co-crystal structures have revealed a non-covalent mechanism of action for these inhibitors. nih.gov

Anti-inflammatory and Analgesic Potential

Quinazolinone derivatives have demonstrated significant potential in modulating inflammatory processes. Their mechanisms of action often involve the inhibition of key inflammatory molecules and signaling pathways.

A key indicator of inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS or NOS II). Certain quinazoline derivatives have been identified as potent inhibitors of this process. Research has shown that novel quinazolidine compounds can suppress the formation of nitrites (a stable metabolite of NO) in a dose-dependent manner within murine macrophage cell lines. nih.gov

The mechanism behind this suppression is not the direct inhibition of the nitric oxide synthase enzyme itself. Instead, these compounds work at the genetic level, suppressing the expression of both the messenger RNA (mRNA) and the protein for NOS II. nih.gov This targeted action on gene expression indicates a selective inhibitory capability. Interestingly, these effects were observed specifically in macrophage cells, while the same compounds did not prevent the expression of inflammatory genes in rat vascular smooth muscle cells, highlighting a cell-type-specific activity. nih.gov This selective inhibition extends to other pro-inflammatory genes as well, such as heme oxygenase-1 (HO-1) and cyclooxygenase-2 (COX-2) in macrophages. nih.gov

Table 1: Anti-inflammatory Activity of Quinazoline Analogues

| Compound Class | Observed Effect | Mechanism of Action | Cell Line | Citation |

|---|---|---|---|---|

| Quinazolidine Derivatives | Dose-dependent inhibition of nitrite (B80452) formation | Suppression of NOS II mRNA and protein expression | RAW264.7 (Murine Macrophage) | nih.gov |

Modulation of Inflammatory Signaling Pathways (e.g., TLR4 Signaling)

The Toll-Like Receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system, responsible for initiating inflammatory responses upon recognizing bacterial lipopolysaccharide (LPS). nih.gov Modulation of the TLR4 pathway represents a strategic approach to controlling inflammatory disorders. nih.gov TLR4 activation leads to a cascade involving adaptor proteins like MyD88 and TRIF, culminating in the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines. nih.gov

Agents with TLR4-antagonistic properties have been shown to curb inflammation-induced processes by suppressing this TLR4-NF-κB signaling axis. nih.gov Quinazoline derivatives are being investigated as modulators of this pathway, with the potential to act as antagonists that can prevent the excessive inflammatory response triggered by pathogens or cellular damage.

Central Nervous System (CNS) Activities

The quinazolinone core is a privileged pharmacophore for targeting the central nervous system, with various analogues exhibiting anticonvulsant, sedative, and hypnotic properties. nih.gov

The γ-aminobutyric acid type A (GABA-A) receptor is a primary target for many anticonvulsant drugs. nih.govwikipedia.org These receptors are ligand-gated ion channels that, upon activation by the neurotransmitter GABA, produce an inhibitory effect on neuronal excitability. nih.gov Many antiseizure medications function as positive allosteric modulators of the GABA-A receptor, enhancing its inhibitory function. nih.govnih.gov

Quinazolinone derivatives have been shown to possess significant anticonvulsant activity. nih.gov Studies on 2,3-disubstituted quinazolin-4(3H)-ones revealed that certain compounds provided 100% protection against pentylenetetrazol (PTZ)-induced convulsions in animal models. researchgate.net The effectiveness of these compounds is often linked to their ability to modulate GABA-A receptors. The specific pharmacological effect—be it anticonvulsant, anxiolytic, or sedative—can be influenced by which α subunit (e.g., α1, α2, α5) is present in the GABA-A receptor complex. nih.gov

Recent research has focused on developing quinazolinone derivatives that produce anxiolysis without the common side effect of sedation. nih.goveurekaselect.com Studies have shown that introducing an electronegative group into the quinazolinone nucleus can yield compounds with potent anxiolytic and anti-depressive actions, but which are devoid of sedative-hypnotic adverse reactions in rodent models. nih.gov

Table 2: CNS Activities of Quinazolinone Analogues

| Compound Type | Activity | Mechanism/Test Model | Key Finding | Citation |

|---|---|---|---|---|

| 2,3-disubstituted quinazolin-4(3H)-ones | Anticonvulsant | PTZ-induced convulsion test | Provided up to 100% protection | researchgate.net |

| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | Anticonvulsant | MES and scPTZ tests | Good anticonvulsant activity | researchgate.net |

Sedative and Hypnotic Effects (as a general activity profile in research, without discussing specific outcomes for organisms)

The investigation of sedative and hypnotic effects is a general activity profile in the study of quinazolinone compounds. Prescription sedatives typically exhibit a dose-response relationship, producing anxiety-relieving effects at lower doses and CNS-depressant or hypnotic effects at higher doses. researchgate.net The classic quinazolinone derivative, methaqualone, is known for its muscle-relaxant and sedative effects at higher doses. researchgate.net

However, a significant goal in modern medicinal chemistry is the separation of desired therapeutic effects from unwanted side effects. Research into novel quinazolinone derivatives has successfully identified compounds that exhibit potent anxiolytic properties without inducing sedation or hypnosis. nih.goveurekaselect.com This demonstrates that the sedative-hypnotic profile is not an inherent characteristic of all quinazolinone-based compounds and can be modulated through specific structural modifications.

Other Investigated Biological Activities

Beyond their anti-inflammatory and CNS effects, quinazolin-4(1H)-one and its analogues have been evaluated for a broad spectrum of other biological activities, establishing them as a versatile scaffold in drug discovery.

Anticancer and Antiproliferative Activity: Quinazolin-4(3H)-one derivatives have shown potent cytotoxic activity against a variety of human cancer cell lines, including lung, colon, breast, ovarian, and prostate cancer. mdpi.comnih.gov Their mechanisms are diverse and include the inhibition of crucial cellular targets such as tubulin polymerization, which disrupts mitosis, and various protein kinases like Aurora kinase, PI3K, and receptor tyrosine kinases. nih.govmdpi.comnih.gov

Antimicrobial Activity: The quinazolinone nucleus is associated with significant antibacterial and antifungal properties. researchgate.netmdpi.com

Antiviral Activity: Certain derivatives have been evaluated for their potential as antiviral agents. mdpi.com

Antimalarial and Antileishmanial Activity: The scaffold has been explored for its efficacy against parasitic diseases, including malaria and leishmaniasis. researchgate.net

Enzyme Inhibition: Research has identified quinazolinone analogues as inhibitors of other enzyme families, such as phosphodiesterases and cathepsins. researchgate.net

Table 3: Other Biological Activities of Quinazolinone Analogues

| Activity | Mechanism of Action / Target | Citation |

|---|---|---|

| Anticancer / Cytotoxic | Tubulin polymerization inhibition | nih.gov |

| Anticancer | Tyrosine kinase inhibition (e.g., CDK2, VEGFR) | nih.gov |

| Anticancer | PI3K/HDAC inhibition | mdpi.com |

| Antimicrobial | General antibacterial and antifungal effects | researchgate.netmdpi.com |

| Antimalarial | Not specified | researchgate.net |

Enzyme Inhibition Studies

The inhibitory potential of quinazolinone derivatives against various enzymes is a key area of investigation for the development of new therapeutic agents.

Cyclooxygenase (COX) Inhibition: Certain quinazolinone derivatives have been explored as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The development of selective COX-2 inhibitors, often referred to as "coxibs," was a significant advancement in anti-inflammatory therapy, as they were designed to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov Novel quinazolinones conjugated with moieties like ibuprofen (B1674241) or indole (B1671886) acetamide (B32628) have been synthesized and evaluated for their COX-2 inhibitory activity. nih.gov This approach aims to leverage the known anti-inflammatory properties of these established drugs by incorporating them into a quinazolinone framework, potentially leading to enhanced efficacy and selectivity. nih.gov Research has shown that the COX-2 isozyme is overexpressed in various types of cancer, and its inhibition is linked to a reduced risk of cancer development. nih.gov

Aldehyde Oxidase: Aldehyde oxidases (AOXs) are enzymes involved in the metabolism of numerous drugs and other xenobiotics. nih.gov In humans, a single functional AOX1 gene is present, and this enzyme plays a significant role in the phase I metabolism of various compounds, particularly those containing aza- and oxo-heterocyclic scaffolds, which are common in many pharmaceuticals. nih.gov The metabolic fate of quinazolinone derivatives can be influenced by AOX1, which is an important consideration in drug design and development. Understanding the interaction of these compounds with AOX1 is crucial for predicting their pharmacokinetic profiles and potential drug-drug interactions. nih.gov

Cholinesterase Inhibition: Cholinesterase inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine. nih.gov This mechanism is central to the treatment of neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov Recently, quinazolinone-based derivatives have been designed and synthesized as multifunctional agents for Alzheimer's disease, exhibiting both cholinesterase inhibitory and anti-inflammatory properties. nih.gov Several of these novel compounds have demonstrated promising anti-acetylcholinesterase activity in both in vitro and in vivo studies. nih.gov Molecular docking studies have further elucidated the binding interactions of these derivatives with the active site of acetylcholinesterase. nih.gov

Antihypertensive and Antidiabetic Screening Results

The versatility of the quinazolinone scaffold extends to the management of cardiovascular and metabolic diseases.

Antihypertensive Activity: Several novel substituted quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antihypertensive effects in vivo. nih.gov In studies using conscious spontaneously hypertensive rats, some of these compounds demonstrated a significant blood pressure-lowering effect upon oral administration. nih.gov While at lower doses they appeared less potent than the reference drug prazosin, at higher doses, some analogues showed even greater efficacy. nih.gov The nature of the substituents on the quinazoline ring has been found to profoundly influence both the hypotensive potency and the duration of action. nih.govnih.gov

Antidiabetic Activity: Quinazolinone derivatives have emerged as promising candidates for the development of new antidiabetic agents. ekb.eg A variety of dihydroquinazolin-4(1H)-one derivatives have been synthesized and shown to exhibit significant to moderate inhibitory potential against α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion and glucose absorption. nih.gov The inhibitory concentrations (IC50) for some of these compounds were found to be in the micromolar range, comparable to the standard drug acarbose. nih.gov Furthermore, some 2,3-dihydroquinazolin-4(1H)-ones have shown potential in reducing blood sugar levels, as well as cholesterol and triglyceride levels in vivo. nih.gov The structure-activity relationship studies have highlighted the importance of substituent effects on the inhibitory potential of these derivatives. nih.gov

Antimalarial and Antitubercular Investigations

The global health challenges posed by malaria and tuberculosis have driven extensive research into new therapeutic agents, with quinazolinone derivatives showing significant promise.

Antimalarial Investigations: A number of quinazolinone derivatives have demonstrated promising antimalarial activities. nih.govproquest.com Inspired by the natural product febrifugine, which contains a quinazolinone moiety, researchers have designed and synthesized various 2,3-disubstituted-4(3H)-quinazolinones. nih.gov In vivo studies in mice infected with Plasmodium berghei have shown that these compounds can exhibit significant antimalarial activity, with some analogues displaying a high percentage of parasite suppression. nih.govnih.gov The development of quinazolinone-2-carboxamide derivatives has also led to the identification of potent inhibitors active against resistant strains of malaria. acs.orgacs.org

Antitubercular Investigations: The search for novel antitubercular agents has led to the investigation of various heterocyclic compounds, including quinazolinones. A series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened for their in vitro activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant strains. mdpi.com Several analogues, particularly those with di-substituted aryl moieties containing electron-withdrawing halogens at the 2-position of the quinazoline scaffold, showed promising minimum inhibitory concentrations (MIC) against the H37Rv strain of Mtb. mdpi.com Furthermore, 4-anilinoquinazolines have been identified as novel inhibitors of Mtb, with some compounds exhibiting high potency. nih.gov Structural features such as a benzyloxy aniline (B41778) and a 6,7-dimethoxy quinoline (B57606) ring have been found to be important for Mtb inhibition. nih.gov

Structure Activity Relationship Sar Investigations of 1 O Tolyl Quinazolin 4 1h One Analogues

Impact of the N1-Substituent on Biological Potency and Selectivity

The substituent at the N1 position of the quinazolinone ring has been shown to be a critical determinant of the biological activity of this class of compounds. The nature and orientation of this group can significantly affect how the molecule interacts with its biological targets.

The presence of the ortho-tolyl group at the N1 position has been identified as a key feature for the specific biological activities observed in this series of compounds. This particular substituent is not merely a bulky aromatic group but plays a crucial role in orienting the molecule within the binding pocket of its target proteins. Studies have shown that the ortho-methyl group can induce a specific conformation that is favorable for high-affinity binding. This has been particularly noted in the context of their activity as positive allosteric modulators of GABA-A receptors. The steric hindrance provided by the ortho-methyl group is thought to restrict the rotation of the phenyl ring, locking the molecule into a bioactive conformation.

To further understand the importance of the ortho-tolyl group, researchers have undertaken systematic structural modifications. These changes have included altering the position of the methyl group on the phenyl ring and replacing it with other substituents.

Moving the methyl group from the ortho to the meta or para position on the N1-phenyl ring generally leads to a significant decrease in biological potency. This highlights the critical role of the ortho substitution in maintaining the required bioactive conformation. The introduction of other substituents at the ortho position has also been explored. For instance, replacing the methyl group with a larger or more electron-withdrawing group can have varied effects, often leading to a reduction in activity, further emphasizing the specific requirement for the ortho-tolyl moiety for optimal interaction with the target.

The following table summarizes the impact of modifying the N1-substituent on the biological activity of 1-phenylquinazolin-4(1H)-one analogues.

| N1-Substituent | Relative Biological Potency | Reference |

| ortho-Tolyl | High | |

| meta-Tolyl | Low | |

| para-Tolyl | Low | |

| Phenyl | Moderate |

Influence of Substituents on the Quinazolinone Ring System

The quinazolinone core itself provides a versatile scaffold for chemical modification. Substitutions at various positions on this ring system have been shown to fine-tune the biological activity and selectivity of the compounds.

The C2 position of the quinazolinone ring has been a major focus of SAR studies. A variety of substituents, ranging from small alkyl groups to more complex aromatic and heterocyclic moieties, have been introduced at this position.

The introduction of a methyl group at the C2 position has been shown to be beneficial for the activity of some analogues. More extensive modifications have revealed that the nature of the C2 substituent can dramatically alter the pharmacological profile of the compound. For instance, the presence of a C2-styryl moiety has been explored, with variations in the substituents on the styryl phenyl ring leading to a range of activities. Furthermore, the incorporation of different heterocyclic rings at the C2 position has been investigated, demonstrating that this position is tolerant of a wide range of chemical diversity.

The table below illustrates the effect of various C2 substituents on the biological activity of 1-(o-tolyl)quinazolin-4(1H)-one analogues.

| C2-Substituent | Observed Biological Activity | Reference |

| Hydrogen | Varies with other substitutions | |

| Methyl | Generally enhances potency | |

| Styryl | Potent activity, dependent on styryl ring substitution | |

| Various Heterocycles | Wide range of activities observed |

Conformational Analysis and Elucidation of Bioactive Conformations

The three-dimensional structure of this compound and its analogues is a critical factor in their biological activity. Conformational analysis, through techniques such as X-ray crystallography and computational modeling, has provided valuable insights into the bioactive conformations of these molecules.

As previously mentioned, the ortho-tolyl group plays a crucial role in restricting the conformation of the molecule. This steric hindrance forces the phenyl ring to adopt a non-planar orientation with respect to the quinazolinone core. This twisted conformation is believed to be the bioactive one, allowing the molecule to fit optimally into the binding site of its target protein. Computational docking studies have further supported this hypothesis, showing that the twisted conformer has a lower binding energy and a better fit in the proposed binding pocket compared to a planar conformation. The elucidation of this bioactive conformation is a significant step towards the rational design of new and more potent analogues with improved selectivity.

Comparative SAR of 4(1H)- and 4(3H)-Quinazolinone Isomers in Relation to Biological Activity

The substitution pattern on the quinazolinone scaffold, particularly the position of the substituent on the nitrogen atom of the pyrimidinone ring, gives rise to two key isomers: 4(1H)-quinazolinones and 4(3H)-quinazolinones. This isomeric difference significantly influences the molecule's three-dimensional shape, electronic distribution, and potential for intermolecular interactions, thereby dictating its biological activity. Structure-activity relationship (SAR) studies have revealed that the placement of a substituent at the N-1 versus the N-3 position can lead to profound differences in pharmacological effects, ranging from anticancer and antimicrobial to anti-inflammatory and anticonvulsant activities.

A comparative analysis of the SAR of these two isomeric series highlights the nuanced structural requirements for eliciting specific biological responses. While both scaffolds serve as privileged structures in medicinal chemistry, the optimal substitution patterns for a given therapeutic target often favor one isomer over the other.

Anticancer Activity:

In the realm of oncology, 4(3H)-quinazolinones have been extensively investigated, leading to the development of clinically approved drugs. SAR studies on 4(3H)-quinazolinones reveal that substitutions at the 2 and 3 positions are critical for their cytotoxic effects. For instance, the introduction of various substituted phenyl rings or heterocyclic moieties at the N-3 position has been shown to modulate anticancer activity. researchgate.net In contrast, studies on 2,3-dihydroquinazolin-4(1H)-ones have also demonstrated potent cytotoxic effects. For example, 2,3-dihydroquinazolin-4(1H)-one analogues with phenyl or tolyl groups have shown good activity against various cancer cell lines. nih.gov

A direct comparison of isomeric pairs reveals the importance of the substituent's location. While systematic studies directly comparing 1-aryl and 3-aryl quinazolinone isomers are not abundant, the existing data suggests that the N-3 position is a more common site for modification in the development of potent anticancer agents. researchgate.netresearchgate.netnih.gov

| Compound Class | Key SAR Findings | Example Biological Activity | References |

|---|---|---|---|

| 4(3H)-Quinazolinones | Substitutions at positions 2 and 3 are crucial. Aromatic or heterocyclic groups at N-3 enhance activity. | Broad-spectrum antitumor activity against various cell lines. | researchgate.netresearchgate.netresearchgate.netnih.govnih.gov |

| 2,3-Dihydroquinazolin-4(1H)-ones | Phenyl and tolyl analogues at N-1 exhibit good cytotoxic activities. | Growth inhibition in the low micromolar range against cancer cell lines. | nih.gov |

Antibacterial Activity:

The 4(3H)-quinazolinone scaffold has been the focus of significant research in the development of novel antibacterial agents. Systematic SAR studies have been conducted by modifying all three rings of the 4(3H)-quinazolinone structure. These studies have demonstrated that specific substitutions on the quinazolinone core and the N-3 substituent are essential for activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). acs.org

Information directly comparing the antibacterial efficacy of 1-substituted versus 3-substituted quinazolinones is limited. However, the extensive research on 3-substituted 4(3H)-quinazolinones suggests this isomeric form has been more fruitful in yielding potent antibacterial candidates.

| Compound Class | Key SAR Findings | Example Biological Activity | References |

|---|---|---|---|

| 4(3H)-Quinazolinones | Variations in all three rings influence activity. Specific substitutions are key for activity against Gram-positive bacteria. | Activity against S. aureus (including MRSA). | acs.org |

Anticonvulsant Activity:

The discovery of methaqualone, a 4(3H)-quinazolinone derivative, spurred research into this class for central nervous system (CNS) applications, including anticonvulsant activity. For 3-substituted-2-(substituted-phenoxymethyl)quinazolin-4(3H)-ones, the nature of the substituent at the N-3 position significantly impacts their anticonvulsant properties. nih.gov Replacement of a simple alkyl group with more complex functionalities has been shown to retain or enhance activity. nih.gov

While there is less information available on the anticonvulsant properties of 4(1H)-quinazolinone isomers, the established role of 3-substituted quinazolinones in this therapeutic area underscores the importance of the N-3 position for achieving this specific biological effect.

| Compound Class | Key SAR Findings | Example Biological Activity | References |

|---|---|---|---|

| 4(3H)-Quinazolinones | The substituent at the N-3 position is a key determinant of activity. Functionalities like alkylthiomethyl or alkyloxymethyl at position 2 retain activity. | Moderate to significant anticonvulsant activity. | nih.gov |

Anti-inflammatory Activity:

Interestingly, research into 4(1H)-quinazolinone derivatives has highlighted their potential as anti-inflammatory agents. acs.org This suggests that for certain biological targets, such as those involved in inflammatory pathways, the N-1 substituted isomer may be the more favorable scaffold. The specific structural requirements for anti-inflammatory activity in this series would likely differ from those identified for other activities in the 4(3H)-isomers.

| Compound Class | Key SAR Findings | Example Biological Activity | References |

|---|---|---|---|

| 4(1H)-Quinazolinones | This isomeric form has shown promise for anti-inflammatory applications. | Demonstrated anti-inflammatory activity. | acs.org |

Computational Molecular Modeling and Rational Drug Design for 1 O Tolyl Quinazolin 4 1h One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in rational drug design for understanding and predicting ligand-target interactions at a molecular level.

Prediction of Binding Modes and Affinities with Key Biological Macromolecules

The quinazolinone scaffold is a well-known pharmacophore present in numerous compounds with a wide array of biological activities, including as inhibitors of enzymes like kinases and proteases. wikipedia.orgnih.gov Molecular docking studies on various quinazolinone derivatives have shed light on their binding modes with several key biological macromolecules.

For instance, derivatives of the quinazoline (B50416) scaffold have been docked into the active sites of enzymes such as cyclooxygenase (COX-2), a key enzyme in inflammation. unar.ac.idbldpharm.com These studies have revealed that the quinazolinone core can form crucial hydrogen bonds and hydrophobic interactions within the enzyme's active site. bldpharm.com Similarly, docking studies of quinazolinone derivatives as potential anticancer agents have been performed against targets like epidermal growth factor receptor (EGFR) and Janus kinase 2 (JAK2). nih.govnih.gov In the case of EGFR, the quinazoline ring often occupies a hydrophobic pocket, forming key hydrogen bonds with backbone atoms of the receptor. nih.gov

A study on 8-(o-tolyl)quinazoline derivatives, a structural isomer of the title compound, as PD-L1 inhibitors provides valuable insights. Molecular docking analysis revealed that the 8-(o-tolyl)quinazoline moiety can occupy a hydrophobic channel within the PD-L1 dimer, formed by hydrophobic amino acid residues. nih.gov This suggests that the o-tolyl group of 1-(o-Tolyl)quinazolin-4(1H)-one could similarly engage in hydrophobic interactions within a target's binding site, contributing to binding affinity. The docking of these analogs showed that the fused pyrimidine (B1678525) ring could also form additional π-alkyl interactions, enhancing the binding to the target. nih.gov

The predicted binding affinities from such docking studies, often expressed as a docking score or binding energy, help in ranking potential drug candidates for further experimental validation.

Table 1: Examples of Biological Targets for Quinazolinone Derivatives Studied by Molecular Docking

| Target Protein | Therapeutic Area | Key Interactions Observed with Quinazolinone Scaffold |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Hydrogen bonding and hydrophobic interactions. unar.ac.idbldpharm.com |

| Epidermal Growth Factor Receptor (EGFR) | Anticancer | Occupation of hydrophobic pocket, hydrogen bonding. nih.gov |

| Janus Kinase 2 (JAK2) | Anticancer | Hydrophobic interactions and hydrogen bonding. nih.gov |

| PD-L1 | Immuno-oncology | Occupation of hydrophobic channel, π-alkyl interactions. nih.gov |

| Thermolysin | Antibacterial | Interactions with the zinc metalloproteinase active site. nih.gov |

| RecQ Helicases | Anticancer | Binding to the ATP site. dovepress.com |

Identification of Critical Amino Acid Residues for Ligand Binding and Selectivity

A crucial outcome of molecular docking simulations is the identification of specific amino acid residues within the target protein that are critical for ligand binding and selectivity. For example, in studies with quinazolinone derivatives targeting COX-2, residues such as Arg121 and Tyr356 have been identified as key interaction points. unar.ac.id

In the context of the structurally related 8-(o-tolyl)quinazoline derivatives targeting PD-L1, the docking analysis highlighted interactions with hydrophobic amino acids like Met115 and Ala121. nih.gov The chlorophenyl and benzonitrile (B105546) moieties of the studied ligands formed π–π interactions with Tyr56 and Tyr123, which were crucial for stabilizing the binding. Furthermore, hydrophilic amino acid residues such as Lys124, Asp122, and Thr20 were found to form key hydrogen bonds with the tail of the inhibitor, further enhancing its binding affinity. nih.gov These findings underscore the importance of specific amino acid interactions in determining the potency and selectivity of quinazolinone-based inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach aimed at finding a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

Development of Predictive Models for the Biological Activity of Quinazolinone Derivatives

QSAR models have been successfully developed for various series of quinazolinone derivatives to predict their biological activities, such as anticancer and anti-inflammatory effects. nih.gov These models are typically built using a training set of compounds with known activities and then validated using a test set. A robust QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing synthesis and experimental testing. For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed for quinazolinone analogs as EGFR inhibitors, resulting in statistically significant predictive models. rjpbr.com

Identification of Physicochemical and Structural Descriptors Influencing Activity

A key benefit of QSAR studies is the identification of physicochemical and structural descriptors that significantly influence the biological activity of the compounds. These descriptors can be steric, electronic, hydrophobic, or topological in nature. For quinazolinone derivatives, QSAR studies have revealed that factors such as the electrostatic and steric fields, as well as hydrophobicity, play a crucial role in their inhibitory activity. nih.gov The contour maps generated from 3D-QSAR studies can visually represent the regions where modifications to the molecular structure are likely to enhance or diminish activity. For example, a CoMSIA contour map for a quinazolin-4(3H)-one derivative highlighted that having bulky, electron-donating groups at certain positions of the phenyl ring attached to the core structure could be favorable for activity. nih.gov

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. ptfarm.pl A pharmacophore model can be used as a 3D query to search large chemical databases (virtual screening) to identify new molecules with the potential for similar biological activity. ptfarm.pl

For the quinazolinone scaffold, pharmacophore models have been developed based on known active compounds. nih.gov These models typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings arranged in a specific spatial orientation. Such models have been successfully used to identify novel EGFR inhibitors from in-house databases. nih.gov The identified hits from virtual screening can then be subjected to molecular docking and further experimental evaluation. This approach has proven to be an efficient strategy for the discovery of new lead compounds based on the quinazolinone core. unar.ac.idnih.gov

De Novo Drug Design Strategies Based on the this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, starting from the ground up. mdpi.com This approach can be broadly categorized into ligand-based and structure-based methods. When the three-dimensional structure of a biological target is unknown, ligand-based de novo design utilizes the information from known active molecules to generate new chemical entities. mdpi.com The this compound scaffold, as part of the broader quinazolinone family, serves as a "privileged scaffold" in medicinal chemistry, providing a robust foundation for such design strategies. researchgate.netrsc.org Its inherent biological activity and versatile chemical nature make it an excellent starting point for computational and medicinal chemists to explore new chemical space and develop novel therapeutic agents. nih.gov

Several computational strategies are employed to design new molecules based on this and related quinazolinone frameworks. These include fragment-based design, where small molecular fragments are identified and grown or linked together within a target's binding site, and scaffold hopping, which aims to identify isosteric replacements for the core structure to discover new intellectual property or improved properties. medchemexpress.cnnih.govnih.gov Another key strategy is bioisosteric replacement, where parts of the lead molecule are substituted with other chemical groups that retain similar biological activity but can improve physicochemical or pharmacokinetic properties. nih.govspirochem.comnih.gov

A notable example of rational drug design evolving from a related scaffold is the development of 8-(o-tolyl)quinazoline derivatives as small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a critical target in cancer immunotherapy. nih.gov Researchers utilized a "skeleton merging" strategy to design a novel series of compounds. nih.gov This work highlights how the core quinazolinone structure, featuring the influential o-tolyl group, can be systematically modified to generate potent and specific inhibitors.

Research Findings: 8-(o-Tolyl)quinazoline Derivatives as PD-1/PD-L1 Inhibitors

In a recent study, a series of 8-(o-tolyl)quinazoline derivatives were synthesized and evaluated for their ability to inhibit the PD-1/PD-L1 interaction. nih.gov The design process focused on optimizing the "tail" portion of the molecule while maintaining the core 8-(o-tolyl)quinazoline scaffold. The inhibitory activity was assessed using a Homogenous Time-Resolved Fluorescence (HTRF) assay. nih.gov

The results identified compound A5 as the most potent inhibitor, with a half-maximal inhibitory concentration (IC₅₀) of 23.78 nM. nih.gov This compound demonstrated significant activity in blocking the PD-1/PD-L1 interaction in a cell-based assay at a concentration of 1.1 μM, without showing significant cytotoxicity. nih.gov Molecular docking studies were also performed to understand the binding mode of these new derivatives within the PD-L1 protein. nih.gov

The structure-activity relationship (SAR) data from this study provides valuable insights for future de novo design efforts. The table below summarizes the inhibitory activities of selected synthesized 8-(o-tolyl)quinazoline derivatives.

| Compound ID | Structure | PD-1/PD-L1 Inhibition IC₅₀ (nM) |

|---|---|---|

| A1 | 8-(o-tolyl)-2-(piperidin-1-yl)quinazolin-4(3H)-one | 155.6 |

| A2 | 2-(4-methylpiperazin-1-yl)-8-(o-tolyl)quinazolin-4(3H)-one | 128.3 |

| A3 | 2-morpholino-8-(o-tolyl)quinazolin-4(3H)-one | 79.44 |

| A4 | 2-(4-acetylpiperazin-1-yl)-8-(o-tolyl)quinazolin-4(3H)-one | 34.67 |

| A5 | 2-(4-(methylsulfonyl)piperazin-1-yl)-8-(o-tolyl)quinazolin-4(3H)-one | 23.78 |

Data sourced from a study on 8-(o-tolyl)quinazoline derivatives as PD-1/PD-L1 inhibitors. nih.gov

These findings underscore the potential of using the this compound scaffold and its isomers as a template for de novo drug design. By applying computational strategies and iterative chemical synthesis, this privileged structure can be elaborated upon to create novel drug candidates with high potency and specificity for a range of biological targets, from cancer to inflammatory diseases. nih.govnih.govnih.gov

Advanced Research Avenues and Future Therapeutic Potential

Development of Next-Generation Therapeutic Agents Incorporating the 1-(o-Tolyl)quinazolin-4(1H)-one Scaffold

Recent studies have highlighted the potential of quinazolinone derivatives as broad-spectrum cytotoxic agents against a range of cancer cell lines. nih.gov For instance, certain 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have demonstrated sub-micromolar potency in growth inhibition. nih.gov The development of these next-generation agents often involves targeting fundamental cellular processes like tubulin polymerization, which is crucial for cell division and a validated target for anticancer drugs. nih.gov

Design and Synthesis of Hybrid Molecules with Complementary Bioactive Moieties

A promising strategy in drug discovery is the creation of hybrid molecules that combine the this compound scaffold with other known bioactive moieties. researchgate.netsciencescholar.us This approach aims to leverage the therapeutic benefits of each component, potentially leading to synergistic effects and multi-faceted mechanisms of action. By linking the quinazolinone core to other pharmacophores, researchers can design hybrid compounds with enhanced biological activity and the ability to overcome drug resistance. nih.govmdpi.com

For example, hybrid molecules incorporating quinazolin-4-one and phenolic scaffolds have been synthesized and evaluated for their antioxidant potential. mdpi.com The combination of these two pharmacophores has, in some cases, resulted in compounds with stronger antioxidant effects than established agents. mdpi.com Similarly, the synthesis of quinazolinone hybrids bearing other heterocyclic cores is being explored to develop new antimicrobial and anticancer agents. researchgate.netnih.gov

Investigation of Multi-Targeting Capabilities for Complex Disease Pathways

Complex diseases such as cancer often involve multiple dysregulated cellular pathways. Consequently, drugs that can simultaneously modulate several targets, known as multi-target inhibitors, are of significant interest. nih.gov The this compound scaffold is being investigated for its potential to yield derivatives with multi-targeting capabilities. nih.gov

Research has shown that certain quinazolin-4(3H)-one derivatives can inhibit multiple tyrosine protein kinases, which are key enzymes in cancer cell proliferation and survival. nih.gov By designing compounds that interact with several components of a disease network, it may be possible to achieve a more potent therapeutic effect and circumvent the development of resistance. This strategy is being actively pursued in the design of novel anticancer agents based on the quinazolinone framework. nih.govnih.gov

Exploration of Novel Synthetic Methodologies for Diversified Analog Libraries

To fully explore the therapeutic potential of the this compound scaffold, the development of efficient and versatile synthetic methods is crucial. frontiersin.org Researchers are continuously seeking novel synthetic routes that allow for the creation of large and diverse libraries of quinazolinone analogs. semanticscholar.orgmdpi.comresearchgate.net These libraries are essential for structure-activity relationship (SAR) studies, which help in identifying the key structural features required for a desired biological activity. researchgate.net

Modern synthetic strategies, including microwave-assisted synthesis and multi-component reactions, are being employed to streamline the production of quinazolinone derivatives. frontiersin.orgrsc.org These methods often offer advantages such as shorter reaction times, higher yields, and greater structural diversity, facilitating the rapid exploration of the chemical space around the this compound core. nih.gov

Application of Artificial Intelligence and Machine Learning in Optimizing Quinazolinone Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govjddtonline.info These powerful computational tools are being applied to optimize the discovery and development of quinazolinone-based drugs. mdpi.comjsr.org AI and ML algorithms can analyze vast datasets to identify promising drug candidates, predict their biological activities, and suggest structural modifications to improve their properties. nih.gov

In the context of this compound, AI can be used for:

Virtual Screening: To rapidly screen large virtual libraries of compounds and identify those with a high probability of being active against a specific target.

QSAR Modeling: To develop quantitative structure-activity relationship (QSAR) models that can predict the biological activity of new quinazolinone derivatives based on their chemical structure. nih.gov

De Novo Drug Design: To generate novel molecular structures with desired therapeutic properties from scratch. nih.gov

ADMET Prediction: To predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. jddtonline.info

By leveraging the power of AI and ML, researchers can accelerate the design-synthesis-test-analyze cycle, leading to a more efficient and cost-effective drug discovery process for quinazolinone-based therapeutics. nih.gov

常见问题

Q. What are the recommended synthetic routes for 1-(o-Tolyl)quinazolin-4(1H)-one and its derivatives?

The synthesis typically involves cyclization of anthranilic acid derivatives with o-tolyl-substituted amines or carbonyl compounds. For example, annulation reactions using anthranilic acid, acetic anhydride, and substituted amines under reflux yield the quinazolinone core. Green chemistry approaches, such as KOH/DMSO-mediated tandem synthesis, offer solvent-efficient alternatives without transition metals . Derivatives can be further functionalized via hydrazinolysis, thioetherification, or nucleophilic substitution (e.g., bromoethyl intermediates reacting with aminomethylpyridine) .

Q. How can researchers characterize and confirm the structure of this compound derivatives?

Key techniques include:

- NMR spectroscopy : and NMR confirm substituent positions and aromatic proton environments (e.g., shifts at δ 7.2–8.5 ppm for quinazolinone protons) .

- IR spectroscopy : Stretching vibrations for C=O (~1680 cm) and C-N (~1350 cm) validate the core structure .

- Mass spectrometry (MS) : Molecular ion peaks and fragmentation patterns corroborate molecular weights .

- Elemental analysis : Matches experimental and theoretical C/H/N/O percentages to confirm purity .

Q. What analytical methods resolve discrepancies in melting points or spectral data across studies?

Contradictions often arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and high-performance liquid chromatography (HPLC) to assess purity (>95% recommended). Cross-validate spectral data with computational tools (e.g., DFT-based NMR prediction) .

Advanced Research Questions

Q. How do substituents at the 2- and 3-positions influence biological activity in quinazolin-4(1H)-one derivatives?

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) : Enhance antimicrobial activity by increasing electrophilicity and membrane penetration. For example, 2-((4-nitrophenyl)amino) derivatives show 84–90% inhibition against E. coli .

- Bulkier substituents (e.g., cyclohexyl, pyridinyl) : Improve target selectivity (e.g., GABA receptor modulation) by sterically restricting binding to off-target sites .

- Thioether linkages : Increase antitubercular potency (e.g., 2-((3-(trifluoromethyl)benzyl)thio) derivatives exhibit IC < 10 μM) .

Q. What green chemistry approaches minimize waste in synthesizing this compound derivatives?

- KOH/DMSO-mediated cyclization : Eliminates toxic solvents and reduces reaction time (4–6 hours) with yields >80% .

- Microwave-assisted synthesis : Accelerates hydrazine-mediated cyclocondensation (23 hours → 30 minutes) .

- Catalytic reusability : Heterogeneous catalysts (e.g., 5,5’-indigodisulfonic acid) enable ≥5 cycles without significant yield drop .

Q. How can computational methods predict pharmacological targets for quinazolin-4(1H)-one derivatives?

- Molecular docking : Identify binding poses at targets like Mycobacterium tuberculosis enoyl-ACP reductase (e.g., docking scores < -8.6 kcal/mol correlate with activity) .

- QSAR modeling : Use Hammett constants () and lipophilicity () to design derivatives with optimized bioactivity .

- MD simulations : Assess stability of ligand-receptor complexes (e.g., GABA receptor) over 100-ns trajectories to prioritize candidates .

Q. What strategies address contradictions in reported antimicrobial data for quinazolin-4(1H)-one analogs?

- Standardized protocols : Use CLSI guidelines for MIC assays to ensure consistency across labs .

- Dose-response curves : Confirm activity thresholds (e.g., IC vs. IC) to account for potency variability .

- Synergistic studies : Test combinations with known antibiotics (e.g., rifampicin) to clarify mechanistic contributions .

Q. How does retrosynthetic analysis guide the design of novel this compound analogs?

Retrosynthesis identifies key synthons like anthranilic acid, o-tolylamines, and acylating agents (e.g., benzoyl chloride). For example:

- Target : 2-methyl-3-(o-tolyl)quinazolin-4(3H)-one.

- Disconnections : Anthranilic acid → acetic anhydride cyclization → o-tolylamine incorporation .

- Diversification : Introduce thioethers or triazoles via post-cyclization modifications (e.g., hydrazine-mediated ring expansion) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。